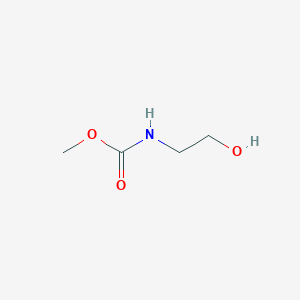

methyl N-(2-hydroxyethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADYZHDLCSTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving N 2 Hydroxyethyl Carbamate Scaffolds

Thermal Degradation and Intramolecular Cyclization Pathways

N-(2-hydroxyethyl)carbamates undergo significant transformations when subjected to heat, primarily characterized by intramolecular cyclization and subsequent reactions. These pathways are of considerable interest due to the formation of stable heterocyclic structures.

Formation of 2-Oxazolidone from Carbamate (B1207046) Precursors

A primary thermal degradation pathway for N-(2-hydroxyethyl)carbamates is the intramolecular cyclization to form 2-oxazolidone. This reaction involves a nucleophilic attack of the hydroxyl group's oxygen atom on the carbonyl carbon of the carbamate moiety, leading to the elimination of the alcohol or phenol (B47542) group. The process is essentially a transesterification reaction where the hydroxyl group displaces the alkoxy or aryloxy group of the carbamate.

The synthesis of 2-oxazolidinones can be achieved through the reaction of epoxy compounds with carbamates, followed by intramolecular cyclization. ionike.com For instance, the reaction of an epoxide with a carbamate can be facilitated by base catalysts like tertiary amines or potassium hydroxide (B78521). ionike.com Another route involves the reaction of 2-hydroxyalkyl carbamates with alkylene oxides or carbonates in the presence of catalysts such as quaternary ammonium (B1175870) halides. google.com In this process, an N-(2-hydroxyalkyl)-2-hydroxyalkyl carbamate intermediate is formed, which then cyclizes to the 2-oxazolidinone. google.com

The efficiency of this cyclization can be influenced by the substituents on the carbamate. For example, phenyl glycidyl (B131873) carbamates with electron-donating groups on the phenyl ring exhibit higher yields in the intramolecular cyclization to form 4-hydroxymethyl-2-oxazolidinones. nii.ac.jp This is attributed to the increased nucleophilicity of the nitrogen atom in the carbamate group, which facilitates the attack on the epoxide ring. nii.ac.jp

Subsequent Product Formation (e.g., Imidazolidinones, Ureas)

While 2-oxazolidone is a primary product, further reactions can lead to the formation of other heterocyclic compounds like imidazolidinones and ureas. The reactions of N-Boc amines with internal oxygen and nitrogen nucleophiles have been extensively used for the synthesis of heterocycles including oxazolidinones and imidazolidinones. nih.gov The formation of these subsequent products often depends on the reaction conditions and the presence of other reactive species. For example, in the context of CO2 capture solvents, the degradation of blends containing amines like 3-amino-1-propanol can lead to the formation of urea (B33335) derivatives such as N,N′-bis(3-hydroxypropyl)-urea. nih.gov

Kinetic and Mechanistic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of carbamates provide valuable insights into the reaction mechanisms. For instance, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase is a first-order, unimolecular reaction that yields N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.net This type of decomposition is suggested to proceed through a mechanism similar to the pyrolysis of acetates and xanthates. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to study the kinetics of thermal degradation. mdpi.comhrpub.orgmdpi.com By analyzing the mass loss of a sample as a function of temperature, kinetic parameters such as activation energy can be determined. mdpi.comhrpub.orgmdpi.com For example, the thermal degradation of poly(ethylene succinate)/hemp fiber composites was found to follow an autocatalytic mechanism. mdpi.com Theoretical studies, using quantum chemical calculations and transition state theory, can also elucidate the decomposition kinetics and mechanisms of related compounds in both gas and liquid phases. nih.gov

The table below summarizes findings from various kinetic studies on thermal decomposition.

| Compound/Material | Method | Key Findings |

| Ethyl N-methyl-N-phenylcarbamate | Gas Phase Pyrolysis | First-order, unimolecular reaction. researchgate.net |

| Polyvinyl Alcohol/Starch/CMC/Clay Nanocomposites | TGA/DTG | Addition of montmorillonite (B579905) improved thermal stability. hrpub.org |

| Poly(ethylene succinate)/Hemp Fiber Composites | TGA, Py-GC/MS | Degradation follows a two-step autocatalytic mechanism. mdpi.com |

| Glycerol trinitrate and Trimethylolethane trinitrate | Quantum Chemical Calculations | RO-NO2 dissociation is the favored decomposition pathway. nih.gov |

Hydrolytic Degradation Mechanisms

The stability of N-(2-hydroxyethyl)carbamates in aqueous environments is governed by their susceptibility to hydrolysis. This process involves the cleavage of the carbamate bond and is influenced by several factors.

General Principles of Carbamate Hydrolysis

Carbamate hydrolysis can proceed through different mechanisms depending on the pH of the solution. clemson.edu In alkaline conditions, hydrolysis is often base-catalyzed and can involve an elimination-addition mechanism (E1cB), where an isocyanate intermediate is formed. rsc.org This is particularly true for aryl carbamates. rsc.org For other carbamates, a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involving the direct attack of a hydroxide ion, may occur. rsc.org

Acid-catalyzed hydrolysis is generally less significant for carbamates because the central carbon atom is flanked by two electron-withdrawing atoms (oxygen and nitrogen), making it less susceptible to protonation and subsequent nucleophilic attack. clemson.edu The hydrolysis of carbamates can be catalyzed by enzymes, such as esterases and hydrolases, which play a crucial role in the bioremediation of carbamate pesticides. bohrium.comresearchgate.net The initial step in this enzymatic degradation is the hydrolysis of the carbamate linkage. bohrium.com

The general mechanism for the hydrolysis of a carbamate ester is depicted below, resulting in an alcohol, an amine, and carbon dioxide.

Factors Influencing Hydrolytic Stability in Aqueous Systems

Several factors influence the rate and extent of carbamate hydrolysis in aqueous solutions:

pH : The rate of hydrolysis is strongly dependent on pH. clemson.eduresearchgate.net Generally, the degradation rate increases with increasing pH, indicating that alkaline hydrolysis is a more dominant pathway. clemson.eduresearchgate.net

Temperature : Higher temperatures typically accelerate the rate of hydrolysis. researchgate.net

Substituents : The electronic nature of the substituents on the carbamate structure significantly affects its stability. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can increase hydrolytic stability. nih.gov The nature of the leaving group (the alcohol or phenol moiety) also plays a crucial role, with better leaving groups (from more acidic alcohols/phenols) leading to faster hydrolysis. acs.org

Solvent Composition and Ionic Strength : The composition of the aqueous medium, including the presence of organic co-solvents and the ionic strength, can influence hydrolysis rates. clemson.edu

Metal Ions : The coordination of metal ions to the carbamate can trigger hydrolysis, leading to a self-immolation process that releases the alcohol and carbon dioxide. researchgate.net

The table below highlights the influence of various factors on the hydrolytic stability of carbamates.

| Factor | Influence on Hydrolytic Stability |

| pH | Stability generally decreases as pH increases (alkaline hydrolysis is dominant). clemson.eduresearchgate.net |

| Temperature | Higher temperatures increase the rate of hydrolysis. researchgate.net |

| Substituents | Electron-withdrawing groups decrease stability; electron-donating groups increase stability. nih.gov |

| Leaving Group | More acidic alcohol/phenol leaving groups lead to faster hydrolysis. acs.org |

| Metal Ions | Coordination can catalyze hydrolysis. researchgate.net |

Intermolecular Reaction Dynamics

Reactions with Phosphonate (B1237965) Derivatives

The intermolecular reaction dynamics of N-(2-hydroxyethyl)carbamate scaffolds with phosphonate derivatives are not extensively detailed in publicly available research. However, the reactivity can be inferred from the general principles of organophosphorus chemistry. The synthesis of phosphonamidates, which contain a phosphorus-nitrogen bond, often involves the reaction of an amine with a phosphonate derivative. Organophosphorus compounds like phosphonamidates have applications as pharmaceuticals and pesticides. researchgate.net

The N-(2-hydroxyethyl)carbamate structure possesses two primary nucleophilic sites: the nitrogen atom of the carbamate group and the oxygen atom of the terminal hydroxyl group. In principle, the N-H group of the carbamate could react with a suitably activated phosphonate, such as a phosphonochloridate, via nucleophilic substitution at the phosphorus center to form a phosphonamidate. This "classical approach" typically involves the chlorination of a phosphonate ester followed by substitution with the desired nucleophile. researchgate.netmdpi.com

Alternative methods for synthesizing phosphonamidates that could theoretically be applied to N-(2-hydroxyethyl)carbamate scaffolds include:

Direct Coupling: Methods that directly couple an amine with a phosphonic acid or ester, often requiring activating agents.

Triflic Anhydride (B1165640) Activation: Activation of the phosphonate for subsequent reaction with an amine. mdpi.com

Phosphonylaminium Salts: Employment of phosphonylaminium salts for the synthesis of phosphonamidates, which avoids the need for harsh reagents or deprotonation of the nucleophile. researchgate.netmdpi.com

The reaction of α-hydroxyphosphonates with primary amines has been shown to proceed via an SN2 mechanism. mdpi.com Computational studies on the reaction between diethyl α-hydroxybenzylphosphonate and methylamine (B109427) indicated that a favorable neighboring group effect facilitates the transfer of the hydroxyl group's oxygen atom from the α-carbon to the phosphorus atom. mdpi.com While this involves a different starting phosphonate, it highlights the potential for complex interactions when both hydroxyl and amino functionalities are present.

Table 1: General Methodologies for Phosphonamidate Synthesis

| Synthesis Method | Description | Key Features |

|---|---|---|

| Classical Approach | Monochlorination of a phosphonate ester followed by nucleophilic substitution with an amine. researchgate.netmdpi.com | Multi-step; involves chlorinated intermediates. |

| Direct Coupling | Direct reaction between a phosphonate and an amine, often using a coupling agent. researchgate.net | Can simplify the reaction sequence. |

| Triflic Anhydride Activation | Use of triflic anhydride to activate the phosphonate for reaction with the amine nucleophile. mdpi.com | Involves a powerful activating agent. |

| Phosphonylaminium Salts | Employs pre-formed phosphonylaminium salts to react with nucleophiles. researchgate.net | Avoids deprotonation of the nucleophile and harsh reagents. |

Role in Carbon Dioxide Absorption and Regeneration Processes

Regeneration Phase: The regeneration of the amine solvent is an energy-intensive step that involves heating the CO2-rich solution to break the chemical bonds formed during absorption, primarily the N-C bond in the carbamate. nih.gov This thermal process, often called solvent regeneration or stripping, releases the captured CO2 as a concentrated gas stream and restores the amine to be recycled back to the absorber.

The heat of reaction for CO2 absorption is a key thermodynamic parameter that dictates the energy penalty for solvent regeneration. repec.org A lower heat of absorption generally translates to lower energy consumption during regeneration. Thermodynamic analysis of the N-methylaminoethanol-H2O-CO2 system indicates that the relatively unstable carbamate formed from this amine leads to a lower energy cost for desorbing CO2 compared to more stable carbamates like that from MEA. repec.orgresearchgate.net Collision-induced dissociation studies have shown that 2-hydroxyethylcarbamate can decompose via the loss of acetaldehyde, a process requiring an activation energy of 41.7 kJ/mol above the decarboxylation energy, suggesting a potential degradation pathway during solvent regeneration. nih.gov

Table 2: Thermodynamic Properties for CO2 Absorption in Selected Aqueous Amine Solutions

| Amine Solution | Heat of CO2 Absorption (kJ/mol CO2) | Key Feature | Reference |

|---|---|---|---|

| Monoethanolamine (MEA) | -85 to -90 | High stability carbamate, high regeneration energy. | nih.gov |

| N-methylaminoethanol (MMAE) | -75.79 | Less stable carbamate, lower regeneration energy. | repec.orgresearchgate.net |

| 2-amino-2-methyl-1-propanol (AMP) | -75 | Sterically hindered, unstable carbamate, promotes bicarbonate formation. | nih.gov |

Computational and Theoretical Chemistry Applied to N 2 Hydroxyethyl Carbamate Structures

Quantum Chemical Approaches to Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in determining the energetics and mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can predict thermodynamic and kinetic parameters, offering a detailed picture of reaction pathways.

Computational studies on the stability of various carbamates have shown that both electronic and steric factors influence their decomposition. For instance, electron-donating groups on the nitrogen atom tend to stabilize the carbamate (B1207046), making dissociation less favorable. In the case of the N-(2-hydroxyethyl)carbamate anion, the hydroxyl group can potentially influence the stability through intramolecular hydrogen bonding, which would be expected to increase the stability of the anion and thus affect the dissociation energetics. Theoretical calculations on similar systems, such as the carbamate of ethanolamine (B43304), have been performed to understand CO₂ capture processes. These studies indicate that intramolecular hydrogen bonding can play a significant role in the stability of the carbamate.

A representative table of calculated dissociation energies for simple carbamate anions is provided below to illustrate the typical energy scales involved.

| Carbamate Anion | Dissociation Reaction | Calculated ΔG (kcal/mol) |

| Methylcarbamate | CH₃NHCOO⁻ → CH₃NH₂ + CO₂ | Value not available |

| Ethylcarbamate | C₂H₅NHCOO⁻ → C₂H₅NH₂ + CO₂ | Value not available |

| Ethanolamine carbamate | HOC₂H₄NHCOO⁻ → HOC₂H₄NH₂ + CO₂ | Value not available |

| Note: Specific Gibbs free energy values for the dissociation of N-(2-hydroxyethyl)carbamate anion are not available in the searched literature. The values for related compounds are subjects of ongoing research in the context of carbon capture technologies. |

Hydrogen abstraction reactions are fundamental in combustion and atmospheric chemistry. For methyl N-(2-hydroxyethyl)carbamate, the presence of both N-H and O-H bonds, in addition to C-H bonds, provides multiple sites for abstraction by radicals such as the hydroxyl radical (•OH). Quantum chemical methods can be used to calculate the activation energies and rate constants for these abstraction reactions.

While specific theoretical calculations of rate constants for hydrogen abstraction from this compound were not found, general trends from studies on alcohols and amines can be applied. The bond dissociation energy (BDE) is a primary factor in determining the rate of hydrogen abstraction. Typically, N-H bonds in amines and O-H bonds in alcohols have lower BDEs than C-H bonds, making them more susceptible to abstraction.

Theoretical studies on the reaction of •OH with simple alcohols and amines have provided detailed kinetic data. For example, the rate constants for hydrogen abstraction from the hydroxyl group of ethanol (B145695) and the amine group of methylamine (B109427) have been calculated using various levels of theory. These studies show that the local electronic environment significantly influences the reaction rate. In this compound, the electron-withdrawing nature of the carbamate group may influence the BDEs of the adjacent N-H and O-H bonds.

Below is a table with representative calculated rate constants for hydrogen abstraction by •OH from similar functional groups to illustrate the expected reactivity.

| Molecule | Site of Abstraction | Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

| Ethanol | α-C-H | ~1.0 x 10⁻¹² |

| Ethanol | O-H | ~3.0 x 10⁻¹³ |

| Methylamine | N-H | ~2.0 x 10⁻¹¹ |

| Methylamine | C-H | ~1.5 x 10⁻¹² |

| Note: These values are for illustrative purposes and are based on computational studies of simple molecules. The actual rate constants for this compound will be influenced by the overall molecular structure. |

Conformational Analysis and Intramolecular Dynamics

The flexibility of the this compound molecule allows it to adopt various conformations. Conformational analysis, aided by computational methods, is essential for understanding its structure and properties.

A key feature of the carbamate group is the partial double bond character of the C-N bond due to amide resonance. This resonance results in a significant rotational barrier around the C-N bond, leading to the existence of planar or near-planar cis and trans conformers. The height of this rotational barrier can be calculated using quantum chemical methods.

Theoretical studies on various carbamates have shown that the rotational barrier is typically in the range of 10-20 kcal/mol. The magnitude of the barrier is influenced by steric and electronic effects of the substituents on the nitrogen and oxygen atoms. For this compound, the presence of the 2-hydroxyethyl group can influence the rotational barrier through steric hindrance and potential intramolecular interactions.

The amide resonance can be characterized by analyzing geometric parameters (e.g., C-N bond length) and through Natural Bond Orbital (NBO) analysis, which quantifies the delocalization of the nitrogen lone pair into the carbonyl π* orbital. Computational studies on analogous amides and carbamates have demonstrated a strong correlation between the C-N bond length and the rotational barrier.

The following table provides representative calculated rotational barriers for related carbamate molecules.

| Compound | Rotational Barrier (kcal/mol) | Computational Method |

| Methyl N,N-dimethylcarbamate | ~15-18 | DFT |

| Cyclohexyl N,N-dimethylcarbamate | ~15 | DFT |

| N-Benzhydryl-N-methylformamide | ~20-23 | DFT |

| Note: The specific rotational barrier for this compound has not been reported in the searched literature, but is expected to be within a similar range, influenced by the 2-hydroxyethyl substituent. |

The surrounding solvent can significantly influence the conformational equilibrium of a flexible molecule like this compound. Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model) or explicit solvent simulations, can be used to study these effects.

Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen bonding capabilities. For carbamates, polar solvents are expected to stabilize the more polar ground state relative to the less polar transition state for C-N bond rotation, potentially increasing the rotational barrier. However, computational studies on methyl N,N-dimethylcarbamate have shown that the rotational barrier is surprisingly insensitive to solvent polarity. This has been attributed to a relatively small change in the molecular dipole moment between the ground and transition states.

For this compound, the presence of the hydroxyl group allows for hydrogen bonding with protic solvents. This interaction can have a more pronounced effect on the conformational equilibria, potentially favoring conformers where the hydroxyl group is accessible for solvent interaction. Computational studies on similar molecules, like 2-hydroxyethyl methacrylate (B99206), have shown that explicit solvent models are crucial for accurately describing the solute-solvent interactions and their effect on conformational preferences.

Molecular Simulations of Intermolecular Interactions and Hydrogen Bonding

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the behavior of molecules in the condensed phase. These methods allow for the investigation of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the properties of this compound in solution and in the solid state.

In an aqueous environment, the this compound molecule can act as both a hydrogen bond donor (from the N-H and O-H groups) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). MD simulations can provide a detailed picture of the hydration shell around the molecule, including the number and lifetime of hydrogen bonds with water molecules.

Theoretical investigations of intermolecular interactions in similar systems, such as between methyl N-(2-pyridyl) carbamate and acetic acid, have demonstrated the utility of quantum chemical calculations in quantifying the strength and nature of hydrogen bonds. These studies often employ energy decomposition analysis to partition the interaction energy into electrostatic, exchange, and dispersion components.

Applications in Polymer Science and Advanced Materials Engineering

Monomer Design and Polymerization Initiatives

Methyl N-(2-hydroxyethyl)carbamate is a key precursor in the design of specialized monomers for various polymerization techniques. Its derivatives are instrumental in creating polymers with controlled architectures and functionalities.

The conversion of hydroxyalkyl carbamates, such as this compound, into (meth)acrylate monomers is a common strategy for incorporating carbamate (B1207046) functionality into polymers. This is typically achieved by the esterification of the hydroxyl group with acrylic or methacrylic acid or their derivatives. googleapis.com These carbamate-functionalized monomers can then be polymerized, often with other ethylenically-unsaturated monomers, using standard free-radical polymerization techniques to create copolymers. googleapis.comgoogle.com

The presence of the carbamate group in the side chain of these (meth)acrylate polymers introduces strong hydrogen bonding capabilities. This intermolecular interaction significantly influences the material's properties. For instance, researchers have synthesized a range of (meth)acrylic monomers with carbamate groups to create pressure-sensitive adhesives. acs.org By copolymerizing these monomers with comonomers like 2-ethylhexyl acrylate, they were able to produce materials with a balance of properties, demonstrating how the carbamate functionality can be used to achieve desired performance characteristics in applications like foldable displays. acs.org

Table 1: Synthesis of Carbamate-Functionalized (Meth)acrylate Copolymers

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Carbamate Acrylate | 2-Ethylhexyl Acrylate (EHA) | Solution Copolymerization | H-Copolymer | Hydrogen Bonding | acs.org |

| Carbamate Methacrylate (B99206) | 2-Ethylhexyl Acrylate (EHA) | Solution Copolymerization | H-Copolymer | Tunable Tg | acs.org |

| Hydroxyethyl (B10761427) Acrylate | Other Acrylics | Free Radical Polymerization | Hydroxyl-Functional Polymer | Precursor for Carbamate | google.com |

This table is interactive. Click on the headers to explore the data.

Derivatives of carbamates, specifically dithiocarbamates, play a crucial role as "iniferters" (initiator-transfer agent-terminators) in controlled/living radical polymerization (CRP). acs.org These compounds enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and controlled architectures like block copolymers. tandfonline.comtandfonline.com The mechanism, particularly in photoiniferter-mediated polymerization (PIMP), involves the photolytic cleavage of the carbon-sulfur bond in the dithiocarbamate (B8719985) moiety. acs.orgacs.org This generates a propagating radical and a stable dithiocarbamyl radical. The reversible termination of growing polymer chains by the dithiocarbamyl radical allows for control over the polymerization process. acs.org

This technique has been successfully applied to a variety of vinyl monomers, including hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid. tandfonline.comtandfonline.comacs.org The use of dithiocarbamate-mediated living radical polymerization provides a powerful tool for creating advanced nanostructured polymers. tandfonline.com

This compound can be considered a precursor to 1-(2-hydroxyethyl)aziridine, a key monomer for cationic ring-opening polymerization (CROP). The polymerization of N-substituted aziridines like this one leads to the formation of poly(amino alcohol)s, which are functional, water-soluble polymers. researchgate.netrsc.org The polymerization of 1-(2-hydroxyethyl)aziridine has been initiated by various catalytic systems, such as boron trifluoride etherate, to produce largely linear polymers. researchgate.net

However, the polymerization process can be complex. Studies have shown that the primary hydroxyl group on the monomer can participate in chain transfer reactions, which can lead to the formation of morpholine (B109124) end groups and affect the regularity of the polymer structure. researchgate.net The reactivity of the catalytic system influences the degree of these side reactions. Despite these challenges, CROP of 1-(2-hydroxyethyl)aziridine provides a pathway to versatile hydroxylated polymeric materials that can be used for further chemical modifications. researchgate.net These polymers have applications as gene delivery systems and in the creation of complex polymer architectures. researchgate.netrsc.org

Fabrication of Functional Polymeric Architectures

The incorporation of the this compound moiety into polymer chains is a deliberate design choice to fabricate materials with specific, often tunable, functionalities.

The carbamate linkage is a key structural feature for designing polymeric materials with tunable properties. The presence of the N-H and C=O groups within the carbamate moiety facilitates strong hydrogen bonding between polymer chains. minarjournal.com This intermolecular force enhances properties such as tensile strength and can lead to higher melting points compared to polymers without such interactions. minarjournal.com

By strategically incorporating monomers derived from this compound, it is possible to create materials where properties can be finely controlled. For example, in the development of polyhydroxyurethanes and other functional polymers, varying the monomer structure and crosslink density allows for a tailored profile of thermal, mechanical, and viscoelastic properties. diva-portal.org Furthermore, the carbamate group can be part of larger, more complex functional units, such as in self-healing poly(oxime-carbamate) systems, where the dynamic nature of the bonds allows for tunable mechanical properties and reversible network topologies. researchgate.net

Table 2: Influence of Carbamate Group on Polymer Properties

| Polymer Type | Functional Group | Resulting Property | Mechanism | Application Area | Reference |

|---|---|---|---|---|---|

| Polyamides/Polyurethanes | Carbamate Linkage | High Tensile Strength, High Melting Point | Hydrogen Bonding | General Polymers | minarjournal.com |

| Polyhydroxyurethanes | Disulfide & Carbamate | Reprocessability, Tunable Mechanics | Dynamic Covalent Bonds | Renewable Polymers | diva-portal.org |

| Poly(oxime-carbamate) | Oxime-Urethane | Self-Healing, Tunable Mechanics | Dynamic Covalent Chemistry | Smart Materials | researchgate.net |

This table is interactive. Click on the headers to explore the data.

The carbamate group offers avenues for modifying polymers after their initial synthesis. A key strategy involves catalyzed carbamate exchange reactions. This dynamic chemistry allows for the deconstruction and reconfiguration of cross-linked polyurethane networks. nih.gov For instance, cross-linked polyurethane thermosets, which are typically difficult to recycle, can be processed with small-molecule carbamates in a reactive extrusion process. This induces a decross-linking of the network, transforming the thermoset material into a reprocessable, value-added thermoplastic. nih.gov

This approach is highly modular; by varying the small-molecule carbamate used in the exchange, it is possible to introduce new functionalities at the chain ends of the resulting thermoplastic polymers. nih.gov While the primary focus of this research has been on polyurethane recycling, the underlying principle of carbamate exchange highlights the potential for using the carbamate linkage as a handle for post-polymerization modification and the creation of dynamic or covalent adaptable networks (CANs). nih.govresearchgate.netacs.org The hydroxyl group of an incorporated this compound unit also presents a reactive site for traditional crosslinking reactions, for example, with diisocyanates or other complementary chemistries, further expanding the possibilities for fabricating complex polymeric architectures.

Environmental Biogeochemistry and Transformation of Carbamate Compounds

Abiotic Environmental Fate Processes

Photodegradation Pathways and Mechanisms

No specific data is available for the photodegradation pathways and mechanisms of methyl N-(2-hydroxyethyl)carbamate.

Adsorption and Volatilization Dynamics in Environmental Compartments

No specific data is available for the adsorption and volatilization dynamics of this compound in various environmental compartments.

Biotic Environmental Fate Processes

Microbial Degradation and Biotransformation

No specific data is available regarding the microbial degradation and biotransformation of this compound.

Enzymatic Activities in Carbamate (B1207046) Remediation (e.g., Hydrolases, Hydroxylases)

No specific data is available on the specific enzymatic activities of hydrolases and hydroxylases in the remediation of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.